Rutin-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

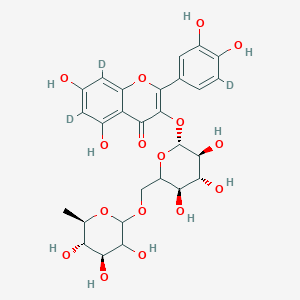

分子式 |

C27H30O16 |

|---|---|

分子量 |

613.5 g/mol |

IUPAC 名称 |

6,8-dideuterio-2-(3-deuterio-4,5-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15?,17-,18+,20+,21-,22?,23+,26?,27-/m1/s1/i3D,5D,6D |

InChI 键 |

IKGXIBQEEMLURG-SWFHVPCXSA-N |

手性 SMILES |

[2H]C1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Isotopic Purity of Rutin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Rutin-d3, a deuterated analog of the flavonoid Rutin. The precise determination of isotopic purity is critical for the accurate application of this compound as an internal standard in quantitative bioanalytical studies and as a tracer in metabolic research. This document outlines the common methodologies for assessing isotopic purity, presents typical specifications, and offers a logical framework for its characterization.

Introduction to this compound and Isotopic Purity

This compound is a stable isotope-labeled version of Rutin, where three hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to the unlabeled parent compound.[1] This characteristic makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Rutin in complex biological matrices.

Isotopic purity is a critical parameter that defines the percentage of the labeled compound that contains the specified number of deuterium atoms. It is distinct from chemical purity, which refers to the absence of other chemical compounds. High isotopic purity is essential to minimize signal interference from unlabeled or partially labeled species, ensuring the accuracy and precision of quantitative assays.

Quantitative Data on this compound Specifications

While specific Certificates of Analysis (CoA) for this compound are proprietary to the manufacturer and provided upon purchase, the following table summarizes the typical chemical and physical properties of commercially available this compound. The isotopic purity of deuterated standards is generally expected to be high, often exceeding 98%.

| Parameter | Specification | Source |

| Chemical Formula | C₂₇H₂₇D₃O₁₆ | Supplier Data |

| Molecular Weight | 613.54 g/mol | Supplier Data |

| Chemical Purity (HPLC) | >95% | [2] |

| Isotopic Enrichment (Typical) | ≥98% | General Industry Standard |

Note: The isotopic enrichment value is a typical specification for high-quality deuterated standards and may vary between different suppliers and batches. Researchers should always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols for Determining Isotopic Purity

The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS can differentiate between the molecular ions of this compound and its isotopologues (molecules with different numbers of deuterium atoms) based on their precise mass-to-charge ratios (m/z).

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after chromatographic separation, and ionized using an appropriate technique, such as electrospray ionization (ESI).

-

Mass Analysis: The mass analyzer, operating at high resolution, separates the ions based on their m/z values.

-

Data Analysis: The relative intensities of the ion signals corresponding to Rutin (d0), Rutin-d1, Rutin-d2, and this compound are measured. The isotopic purity is calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Workflow for Isotopic Purity Determination by HRMS

Caption: Workflow for determining the isotopic purity of this compound by HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR and ²H NMR can be used to determine the degree and position of deuteration. In ¹H NMR, the absence of signals at specific positions indicates successful deuterium substitution. In ²H NMR, the presence of signals confirms the location of the deuterium atoms.

Methodology:

-

Sample Preparation: A high-concentration solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The integrals of the remaining proton signals at the deuterated positions are compared to the integrals of non-deuterated protons in the molecule to determine the extent of deuteration.

-

²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium signals, confirming their presence and providing a quantitative measure of isotopic enrichment.

Signaling Pathway Context: Rutin's Mechanism of Action

While the isotopic purity of this compound is a technical parameter, it is important to understand the biological context in which Rutin and its labeled counterpart are studied. Rutin exerts its biological effects through various signaling pathways, often related to its antioxidant and anti-inflammatory properties. The diagram below illustrates a simplified representation of a key pathway influenced by Rutin.

Caption: Simplified signaling pathway of Rutin's antioxidant and anti-inflammatory effects.

Conclusion

The isotopic purity of this compound is a cornerstone of its utility in sensitive and accurate quantitative research. While specific values are lot-dependent, high isotopic enrichment is a standard for commercially available deuterated compounds. The methodologies of HRMS and NMR spectroscopy provide robust and complementary approaches for the precise determination of isotopic purity. A thorough understanding and verification of this parameter are essential for researchers in drug development and other scientific fields to ensure the integrity and reliability of their experimental data.

References

An In-depth Technical Guide to the Synthesis and Characterization of Rutin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Rutin (Rutin-d3). The inclusion of deuterium-labeled internal standards is critical in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document details a selective deuteration protocol, along with the analytical techniques required for structural confirmation and purity assessment.

Introduction to Rutin

Rutin (quercetin-3-O-rutinoside) is a flavonoid glycoside found in numerous plants, including buckwheat and citrus fruits.[1][2] It is composed of the flavonol quercetin and the disaccharide rutinose.[1] Rutin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a subject of interest in pharmaceutical and nutraceutical research.[3] Stable isotope-labeled analogues like this compound are essential tools for absorption, distribution, metabolism, and excretion (ADME) studies, providing an accurate standard for mass spectrometry-based quantification.

Table 1: Physicochemical Properties of Rutin

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one | PubChem CID: 5280805[2] |

| Molecular Formula | C₂₇H₃₀O₁₆ | PubChem CID: 5280805[2] |

| Molecular Weight | 610.5 g/mol | PubChem CID: 5280805[2] |

| CAS Number | 153-18-4 | PubChem CID: 5280805[2] |

Synthesis of this compound

A convenient and cost-effective method for the selective deuteration of Rutin utilizes deuterium oxide (D₂O) as both the deuterium source and solvent under mild, basic conditions.[4] This "green" protocol allows for controlled hydrogen-deuterium (H-D) exchange on the aromatic rings.[4] Specifically, deuteration at the 2', 5', and 6' positions of the B-ring can be achieved to synthesize this compound.[4]

Experimental Protocol: Selective Deuteration

This protocol is adapted from a method described for the selective deuteration of flavonoids.[4]

Materials:

-

Rutin

-

Deuterium Oxide (D₂O)

-

Biologically compatible base (e.g., L-arginine, potassium carbonate)

-

Reaction vessel

Procedure:

-

Solubilization: Dissolve Rutin in D₂O. The use of a biologically compatible base like L-arginine can aid in solubilization.[4]

-

H-D Exchange Reaction:

-

To achieve deuteration at the 2', 5', and 6' positions, the reaction mixture is heated.[4] The precise temperature and reaction time should be optimized and monitored.

-

The hydrogens at positions 6 and 8 on the A-ring are more readily exchanged and can be replaced at room temperature.[4] To selectively obtain this compound (deuterated at 2', 5', and 6'), a two-step process can be employed: first, prepare a d5 intermediate by heating, and then perform a back-exchange in H₂O at room temperature to remove the deuterium from positions 6 and 8.[4]

-

-

Monitoring: The progress of the C-H/C-D exchange and the level of deuteration can be conveniently monitored by ¹H-NMR spectroscopy by observing the disappearance of specific proton signals.[4]

-

Purification: Upon reaction completion, the product can be purified using standard chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

The structural integrity and successful deuteration of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method to confirm the positions and extent of deuteration.

-

¹H-NMR: The ¹H-NMR spectrum of this compound is expected to show the absence of signals corresponding to the protons at the 2', 5', and 6' positions when compared to the spectrum of unlabeled Rutin. The integration of the remaining proton signals will confirm the purity of the compound.

-

¹³C-NMR: The ¹³C-NMR spectrum will show signals for all carbon atoms. Carbons bonded to deuterium will exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift.

Table 2: Representative ¹H and ¹³C-NMR Data for Rutin in DMSO-d₆ (Note: Chemical shifts (δ) are in ppm. Data compiled from literature.[2][5])

| Position | ¹³C-NMR (δ) | ¹H-NMR (δ) | Expected Change in this compound ¹H-NMR |

|---|---|---|---|

| A-Ring | |||

| C-5 | 158.2 | - | No Change |

| C-6 | 99.7 | 6.21 (d) | No Change |

| C-7 | 164.6 | - | No Change |

| C-8 | 94.8 | 6.50 (d) | No Change |

| B-Ring | |||

| C-1' | 122.0 | - | No Change |

| C-2' | 129.4 | 7.95 (d) | Signal Disappears |

| C-3' | 116.8 | - | No Change |

| C-4' | 162.0 | - | No Change |

| C-5' | 116.8 | 6.94 (d) | Signal Disappears |

| C-6' | 129.4 | 7.95 (d) | Signal Disappears |

| C-Ring | |||

| C-2 | 165.0 | - | No Change |

| C-3 | 103.7 | 6.81 (s) | No Change |

| C-4 | 182.6 | - | No Change |

| Rutinose | |||

| Rha C-1'' | 101.0 | 4.50 (s) | No Change |

| Glc C-1''' | 104.6 | 5.45 (d) | No Change |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and, by extension, the number of incorporated deuterium atoms.

-

High-Resolution Mass Spectrometry (HRMS): HRMS (e.g., LC-ESI-QTOF) provides an accurate mass measurement to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): MS/MS analysis helps to confirm the location of the deuterium labels. The fragmentation pattern of this compound will be compared to that of unlabeled Rutin. Fragments containing the deuterated B-ring will show a mass shift of +3 Da. The primary fragmentation of Rutin involves the cleavage of the glycosidic bond, yielding the quercetin aglycone.[6] For this compound, this would produce a quercetin-d3 aglycone fragment.

Table 3: Expected Mass Spectrometry Data for Rutin and this compound

| Analyte | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Key Aglycone Fragment [M-rutinose+H]⁺ (m/z) |

|---|---|---|---|---|

| Rutin | C₂₇H₃₀O₁₆ | 610.1534 | 611.1607[6] | 303.0497[6] |

| This compound | C₂₇H₂₇D₃O₁₆ | 613.1722 | 614.1795 | 306.0685 |

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity and quantify the synthesized this compound. Deuteration typically has a negligible effect on the retention time under reversed-phase conditions.

Example HPLC Protocol:

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[5][8]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detector set at a wavelength where Rutin has maximum absorbance, typically around 254 nm or 359 nm.[5]

-

Purity Assessment: The purity of this compound is determined by the peak area percentage in the chromatogram.

Biosynthesis of Rutin

Understanding the natural formation of Rutin provides context for its biological significance. The pathway begins with phenylalanine and involves a series of enzymatic conversions to produce the final quercetin-3-O-rutinoside structure.[1]

References

- 1. Rutin - Wikipedia [en.wikipedia.org]

- 2. Rutin | C27H30O16 | CID 5280805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. massbank.eu [massbank.eu]

- 7. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

A Technical Guide to the Certificate of Analysis for Rutin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the information presented in a Certificate of Analysis (CoA) for Rutin-d3. Understanding the data and the underlying analytical methodologies is crucial for ensuring the quality, purity, and identity of this stable isotope-labeled compound in research and development settings.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms that a specific batch of a product meets its predetermined specifications. For this compound, a deuterated analog of Rutin often used as an internal standard in quantitative analysis, the CoA is a critical document for validating experimental results.

A typical CoA for this compound is structured to provide key information about the compound's identity, purity, and physical properties. Below is a summary of the essential data points you will encounter.

Table 1: Typical Product Information on a this compound CoA

| Parameter | Typical Specification | Description |

| Product Name | This compound | The common name for the deuterated Rutin. |

| Catalog Number | Varies | A unique identifier for the product. |

| CAS Number | Not always available | The Chemical Abstracts Service registry number. The unlabelled version is 153-18-4. |

| Molecular Formula | C₂₇H₂₇D₃O₁₆ | Indicates the elemental composition, including the three deuterium atoms.[1] |

| Molecular Weight | 613.54 g/mol | The mass of one mole of the compound, accounting for the deuterium isotopes.[1][2] |

| Physical Form | Solid | The physical state of the compound at room temperature.[2] |

| Storage Conditions | -20°C, protect from light | Recommended conditions to ensure the stability of the compound.[1][2] |

Table 2: Quantitative Analytical Data on a this compound CoA

| Analysis | Method | Typical Specification | Purpose |

| Purity | HPLC | >95% | Quantifies the percentage of this compound in the material.[1] |

| Identity Confirmation | ¹H-NMR | Consistent with structure | Confirms the chemical structure of the compound.[3] |

| Mass Confirmation | Mass Spectrometry | Consistent with molecular weight | Verifies the mass of the molecule, confirming isotopic labeling. |

Experimental Protocols for Quality Control

The specifications outlined in the CoA are verified through rigorous analytical testing. The following sections detail the methodologies for the key experiments performed to certify a batch of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector is typically used.

-

Column: A C18 reversed-phase column is commonly employed for the separation of flavonoids like Rutin.

-

Mobile Phase: A gradient elution is often used, starting with a higher polarity solvent system (e.g., water with a small percentage of formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile or methanol).

-

Detection: The UV detector is set to a wavelength where Rutin exhibits maximum absorbance, typically around 254 nm or 265 nm.

-

Quantification: The purity is determined by calculating the area of the this compound peak as a percentage of the total area of all peaks in the chromatogram.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of each proton in the molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Solvent: The this compound sample is dissolved in a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired.

-

Interpretation: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the Rutin molecule. The absence of signals at specific positions where deuterium has been incorporated confirms the isotopic labeling. The overall pattern must be consistent with the known structure of Rutin.[4][5][6][7]

Mass Confirmation by Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of this compound and verify the incorporation of the deuterium labels.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.

-

Ionization Source: Electrospray ionization (ESI) is a common ionization technique for molecules like Rutin.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. For example, in positive ion mode, a peak at m/z 614.54 [M+H]⁺ would be expected. The fragmentation pattern can also be analyzed to further confirm the structure.[8][9]

Visualizing Key Concepts

To further aid in the understanding of the application and analysis of this compound, the following diagrams illustrate the workflow of a Certificate of Analysis, a hypothetical signaling pathway involving Rutin, and the logical relationship of the analytical data.

Caption: Workflow for the generation of a this compound Certificate of Analysis.

Rutin has been studied for its various biological activities, including its antioxidant and anti-inflammatory effects.[10][11][12] It has been shown to modulate several signaling pathways.[13] The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by Rutin.

Caption: Hypothetical signaling pathway of Rutin's anti-inflammatory action.

The analytical data on a CoA are logically interconnected to provide a comprehensive quality assessment of the product.

Caption: Logical relationship of analytical data on a Certificate of Analysis.

This guide provides a foundational understanding of the critical information contained within a this compound Certificate of Analysis. By comprehending the methodologies and the significance of the data presented, researchers can confidently utilize this essential compound in their studies.

References

- 1. This compound (Major) | CAS | LGC Standards [lgcstandards.com]

- 2. clinivex.com [clinivex.com]

- 3. abmole.com [abmole.com]

- 4. rsc.org [rsc.org]

- 5. brieflands.com [brieflands.com]

- 6. scribd.com [scribd.com]

- 7. On the use OF 1H-NMR chemical shifts and thermodynamic data for the prediction of the predominant conformation of organic molecules in solution: the example of the flavonoid rutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Rutin? [synapse.patsnap.com]

- 11. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity Rutin-d3

This technical guide provides a comprehensive overview of commercially available high-purity Rutin-d3 for researchers, scientists, and drug development professionals. It includes a comparative summary of suppliers, detailed experimental protocols for synthesis and analysis, and an examination of the key signaling pathways influenced by Rutin.

Commercial Availability of High-Purity this compound

The procurement of high-purity, deuterated compounds is critical for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. Several reputable suppliers offer this compound, and a summary of their product specifications is presented below.

Data Presentation: Commercial Supplier Specifications for this compound

| Supplier | Product Name | Purity Specification | Analytical Methods Mentioned | Catalog Number |

| LGC Standards | This compound (Major) | >95% (HPLC)[1] | HPLC[1] | TRC-R701802-2.5MG[1] |

| Clinivex | This compound (Major) | Information available upon request from their Certificate of Analysis (CoA)[2] | CoA provided with product[2] | RCLST208107[2] |

| Santa Cruz Biotechnology | This compound | Information available upon request from their Certificate of Analysis (CoA)[3] | CoA provided with product[3] | sc-217947 (example for a d3 compound) |

Note: Detailed Certificates of Analysis with batch-specific purity and analytical data should be requested directly from the suppliers.

Experimental Protocols

The following sections outline generalized experimental methodologies for the synthesis, purification, and analysis of this compound, based on established scientific literature. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of this compound

A common method for the deuteration of flavonoids like Rutin involves hydrogen-deuterium exchange reactions under basic conditions. The following protocol is adapted from a published green chemistry approach.

Methodology: Selective Deuteration of Rutin

-

Dissolution: Dissolve Rutin in a minimal amount of a suitable organic solvent (e.g., methanol).

-

Deuterium Source: Add deuterium oxide (D₂O) containing a mild base (e.g., potassium carbonate or an organic base like triethylamine) to the Rutin solution. The D₂O serves as the deuterium source.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 24-48 hours) to facilitate the exchange of acidic protons on the aromatic rings with deuterium.

-

Neutralization: After the reaction, neutralize the mixture with a suitable acid (e.g., acetic acid-d4).

-

Solvent Removal: Evaporate the solvents under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove any unreacted Rutin and other impurities. A combination of chromatographic techniques is typically employed.

Methodology: Purification by Column Chromatography

-

Stationary Phase: Pack a chromatography column with a suitable stationary phase, such as silica gel or a macroporous resin (e.g., Amberlite XAD series).

-

Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents. A common mobile phase system for flavonoids is a mixture of water and methanol or ethanol, with the organic solvent concentration gradually increasing.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Evaporation: Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.

Quality Control and Analysis

The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.

Methodology: Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: UV detection at a wavelength where Rutin exhibits maximum absorbance (around 254 nm or 350 nm).

-

Purity Assessment: The purity is determined by the peak area percentage of the this compound peak relative to all other peaks in the chromatogram.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: To confirm the deuteration, the proton signals corresponding to the exchanged positions on the aromatic rings will be absent or significantly reduced in intensity.

-

¹³C-NMR: The carbon spectrum will remain largely unchanged, confirming the integrity of the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (e.g., [M-H]⁻ at m/z 612.16 for C₂₇H₂₇D₃O₁₆), confirming the incorporation of three deuterium atoms.

-

Visualizations

The following diagrams illustrate the experimental workflow for preparing high-purity this compound and the key signaling pathways modulated by Rutin.

References

A Technical Guide to the Research Applications of Deuterated Rutin

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the applications of deuterated rutin in scientific research. By replacing hydrogen atoms with their stable isotope, deuterium, researchers can unlock powerful methods to investigate the pharmacokinetics, metabolism, and mechanisms of action of this prominent bioflavonoid. This document details these applications, presents relevant quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.

Core Applications of Deuterated Rutin

The strategic replacement of hydrogen with deuterium in the rutin molecule offers significant advantages in research, primarily centered around the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[1] This difference is exploited in several key research areas.

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies

Deuteration is a valuable tool for optimizing the metabolic stability of drug candidates.[2] By substituting hydrogen with deuterium at known sites of metabolic attack (e.g., those susceptible to cytochrome P450 oxidation), the rate of metabolism can be slowed.[3] This "metabolic switching" can lead to:

-

Improved Half-Life (t½): Slower metabolism extends the compound's circulation time.[4]

-

Increased Systemic Exposure (AUC): A higher concentration of the drug remains in the body over time.

-

Reduced Formation of Toxic Metabolites: Blocking a specific metabolic pathway can prevent the generation of harmful byproducts.[4][5]

-

Enhanced Bioavailability: Slower first-pass metabolism can increase the amount of active compound reaching systemic circulation.

While extensive comparative PK data for deuterated rutin is not widely published, the known pharmacokinetic parameters of standard rutin provide a baseline for predicting the potential benefits of deuteration.

Metabolic Tracing and Metabolite Identification

Deuterated rutin serves as an excellent metabolic tracer.[6][7] When a deuterated compound is introduced into a biological system, its metabolites retain the deuterium label. This isotopic signature allows analytical techniques like mass spectrometry to easily distinguish between drug-derived metabolites and endogenous molecules that may be structurally identical.[6]

A key study utilized [2',5',6'-2H]rutin administered orally to rats to trace its metabolic fate. Using Gas Chromatography-Mass Spectrometry (GLC-MS), researchers successfully identified several urinary metabolites, including 3-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid, confirming their origin from the ingested deuterated rutin.[6] This approach definitively established the role of intestinal microflora in the metabolism of rutin.[6]

Mechanistic Studies

The kinetic isotope effect can be used to elucidate enzymatic reaction mechanisms.[5][8] If the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, replacing that hydrogen with deuterium will significantly slow down the reaction.[8] Observing a substantial KIE provides strong evidence that C-H bond breaking is central to the reaction's slowest step. This technique allows researchers to probe the mechanisms of enzymes responsible for metabolizing rutin.

Quantitative Data: Pharmacokinetics of Rutin

The following table summarizes pharmacokinetic parameters for non-deuterated rutin from studies in rats and rabbits. Deuteration at metabolically active sites would be expected to decrease clearance and increase both the half-life and AUC.

| Parameter | Value | Species / Conditions | Source |

| Clearance (Cl) | 0.095 L/h/kg | Rat (Intravenous) | [9] |

| 0.079 ± 0.013 L/h/kg | Rabbit (Intravenous) | [10] | |

| Volume of Distribution (Vss) | 0.290 ± 0.053 L/kg | Rabbit (Intravenous) | [10] |

| Peak Plasma Concentration (Cmax) | 1.546 ± 0.188 mg/L | Rat (Oral, from mulberry leaf extract) | [11] |

| Time to Peak (Tmax) | 1 hour | Rat (Oral, from mulberry leaf extract) | [11] |

| Oral Bioavailability (F) | 0.006 (as pure rutin) | Rabbit (Oral) | [10] |

| < 20% (from extract) | Rabbit (Oral) | [10] |

Note: Rutin's bioavailability is generally low, and it is extensively metabolized into its aglycone, quercetin, and further conjugated metabolites.[12] The majority of circulating forms are quercetin sulfates and glucuronides.[12]

Detailed Experimental Protocols

Protocol: Synthesis of Deuterated Rutin (Hypothetical)

This protocol outlines a plausible method for synthesizing deuterated rutin via H-D exchange, targeting the aromatic protons.

-

Objective: To introduce deuterium atoms onto the aromatic rings of the rutin molecule.

-

Materials:

-

Rutin (95%+ purity)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Deuterated sulfuric acid (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D) or a suitable base catalyst.

-

Anhydrous methanol (for quenching)

-

Ethyl acetate and hexane (for purification)

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Nuclear Magnetic Resonance (NMR) spectrometer and Mass Spectrometer (MS) for verification

-

-

Procedure:

-

Dissolution: Dissolve 1 g of rutin in 50 mL of D₂O in a round-bottom flask.

-

Catalysis: Add 0.5 mL of D₂SO₄ to the solution to catalyze the electrophilic aromatic substitution (H-D exchange).

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) under a nitrogen or argon atmosphere for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via ¹H-NMR to observe the reduction of specific proton signals.

-

Quenching: Cool the reaction mixture to room temperature and slowly add 10 mL of anhydrous methanol to quench the reaction.

-

Solvent Removal: Remove the D₂O and methanol under reduced pressure using a rotary evaporator.

-

Purification: Re-dissolve the crude product in a minimal amount of methanol and purify using preparative HPLC with a C18 column.

-

Verification: Confirm the final product's identity, purity (>98%), and degree of deuteration using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.

-

Protocol: In Vivo Metabolic Tracer Study in Rats

This protocol is adapted from methodologies used for studying flavonoid metabolism.[6]

-

Objective: To identify and differentiate the metabolites of deuterated rutin from endogenous compounds in rat urine and plasma.

-

Materials:

-

Deuterated rutin (synthesized as per Protocol 3.1)

-

Male Wistar rats (8-10 weeks old)

-

Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages for urine and feces collection

-

Heparinized tubes for blood collection

-

-

Equipment:

-

Oral gavage needles

-

Centrifuge

-

LC-MS/MS system

-

-

Procedure:

-

Acclimatization: House rats in metabolic cages for 3 days prior to the experiment to acclimate them. Provide standard chow and water ad libitum.

-

Dosing: Administer a single oral dose of deuterated rutin (e.g., 50 mg/kg) suspended in the vehicle via gavage. A control group should receive the vehicle only.

-

Sample Collection:

-

Urine: Collect urine at specified intervals (e.g., 0-8h, 8-24h, 24-48h) and store immediately at -80 °C.

-

Blood: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at time points such as 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Centrifuge at 4000 rpm for 10 minutes to separate plasma and store at -80 °C.

-

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 2 minutes, then centrifuge at 13,000 rpm for 15 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

Analysis: Analyze samples using a validated LC-MS/MS method to identify and quantify deuterated rutin and its metabolites based on their specific mass-to-charge ratios (m/z).

-

Visualizations: Pathways and Workflows

Experimental Workflows

Caption: Experimental workflow for tracing deuterated rutin metabolites.

Signaling Pathways

Rutin exerts its biological effects by modulating numerous intracellular signaling pathways. Deuterated rutin can be used to study these interactions with greater metabolic stability, ensuring the parent compound is the primary actor.

Caption: Rutin's role in the intrinsic apoptosis signaling pathway.[13][14]

Caption: Rutin's inhibition of the pro-inflammatory NF-κB pathway.[14][15]

Conclusion

Deuterated rutin is a powerful and versatile tool for researchers in drug discovery and development. Its primary applications in pharmacokinetic optimization, metabolite tracing, and mechanistic studies provide critical insights that are difficult to obtain with the non-deuterated parent compound alone. By leveraging the kinetic isotope effect, scientists can enhance the metabolic stability of rutin, potentially improving its therapeutic profile. Furthermore, its use as a stable isotope tracer enables the unambiguous identification of metabolic pathways. As analytical technologies continue to advance, the application of deuterated rutin is poised to further clarify its complex biological activities and support the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on drug metabolism by use of isotopes XXVII: urinary metabolites of rutin in rats and the role of intestinal microflora in the metabolism of rutin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy180.com [pharmacy180.com]

- 9. researchgate.net [researchgate.net]

- 10. Rutin and Physalis peruviana Extract: Population Pharmacokinetics in New Zealand Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jfda-online.com [jfda-online.com]

- 13. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. What is the mechanism of Rutin? [synapse.patsnap.com]

Unlocking Flavonoid Function: An In-depth Technical Guide to Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have garnered significant attention for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] Understanding the metabolic fate, mechanism of action, and signaling pathways of these compounds is crucial for their development as therapeutic agents. Isotopic labeling, a powerful technique that involves the incorporation of stable or radioactive isotopes into a molecule of interest, provides an indispensable tool for researchers to trace, quantify, and characterize flavonoids and their metabolites in complex biological systems.[3][4] This guide offers a comprehensive overview of the core principles, experimental methodologies, and applications of isotopic labeling in flavonoid research, with a focus on providing practical insights for scientists in academia and industry.

Methods of Isotopic Labeling of Flavonoids

The introduction of isotopic labels into flavonoid structures can be achieved through two primary strategies: chemical synthesis and biosynthesis. The choice of method depends on the desired labeling pattern, the complexity of the flavonoid, and the required yield and isotopic enrichment.

Chemical Synthesis:

Chemical synthesis offers precise control over the position of the isotopic label. This is particularly advantageous for mechanistic studies where tracking a specific atom through a series of reactions is necessary. Common isotopes used in chemical synthesis include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

Biosynthesis:

Biosynthetic labeling involves feeding isotopically labeled precursors to plant tissues or microbial cultures that produce the flavonoid of interest. This method is particularly useful for labeling complex flavonoids that are difficult to synthesize chemically. While it may result in a more dispersed labeling pattern, it provides insights into the biosynthetic pathways of the compounds.

Quantitative Data on Isotopic Labeling

The efficiency of isotopic labeling is a critical parameter in experimental design. The following tables summarize representative quantitative data for different labeling approaches.

Table 1: Chemical Synthesis Labeling of Flavonoids

| Flavonoid | Isotope | Labeling Method | Yield (%) | Isotopic Enrichment (%) | Reference |

| Prenylated Flavonoids | Deuterium | Microwave-assisted acid/base catalysis | Not Specified | >95 | [5] |

| Xanthohumol | ¹³C | Multi-step organic synthesis | 5.7 | Not Specified | [5] |

| Flavanones | Deuterium | D₃PO₄ and AcOD treatment | Not Specified | >95 | [6] |

| Proanthocyanidin Metabolite | Deuterium | Catalytic deuteration | 83 | Not Specified | [7] |

Table 2: Analytical Parameters for Labeled Flavonoids

| Flavonoid Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Prenylated Flavonoids | LC-MS/MS-SIDA | 0.04 - 3.2 µg/L | Not Specified | [8] |

| Various Flavonoids | DART-MS | 0.2 - 524.6 ng/mL | 0.7 - 1748.6 ng/mL | [1] |

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of successful scientific research. Below are outlines of key methodologies for the synthesis and analysis of isotopically labeled flavonoids.

Protocol 1: Deuterium Labeling of Flavanones

This protocol is adapted from a method for deuterium incorporation at the C-3 position of flavanones.[6]

Materials:

-

Flavanone or 2'-hydroxychalcone precursor

-

Deuterophosphoric acid (D₃PO₄)

-

Deuterated acetic acid (AcOD)

-

Anhydrous solvent (e.g., dioxane)

-

Deuterated water (D₂O)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Dissolve the flavanone or 2'-hydroxychalcone in the anhydrous solvent.

-

Add D₃PO₄ and AcOD to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere for a specified time, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with D₂O.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with a saturated solution of sodium bicarbonate in D₂O.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deuterated flavanone using column chromatography or recrystallization.

-

Confirm the structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Stable Isotope Dilution Analysis (SIDA) using LC-MS/MS

This protocol provides a general workflow for the quantification of flavonoids in biological samples using isotopically labeled internal standards.[8]

Materials:

-

Biological sample (e.g., beer, hop tea, plasma)

-

Isotopically labeled flavonoid internal standard(s)

-

Extraction solvent (e.g., methanol, acetonitrile)

-

LC-MS/MS system (e.g., triple quadrupole)

-

Analytical column (e.g., C18)

Procedure:

-

Sample Preparation: Homogenize the biological sample.

-

Spiking: Add a known amount of the isotopically labeled internal standard to the sample.

-

Extraction: Perform liquid-liquid or solid-phase extraction to isolate the flavonoids.

-

Concentration: Evaporate the solvent and reconstitute the extract in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analyte and internal standard chromatographically.

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the unlabeled flavonoid and a fixed concentration of the internal standard.

-

Calculate the concentration of the flavonoid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

Isotopically labeled flavonoids are instrumental in elucidating the complex signaling pathways through which these compounds exert their biological effects. The following diagrams, generated using the DOT language, illustrate key flavonoid-modulated pathways and a typical experimental workflow.

Conclusion

Isotopic labeling is a cornerstone technique in modern flavonoid research, enabling detailed investigation into their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their intricate interactions with cellular signaling pathways. This guide has provided a technical overview of the key methodologies, quantitative aspects, and applications of this powerful tool. For researchers and drug development professionals, a thorough understanding and application of isotopic labeling techniques will be paramount in unlocking the full therapeutic potential of flavonoids and translating these natural compounds into effective clinical solutions.

References

- 1. Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Optimization of Steady-State 13C-Labeling Experiments for Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]

- 5. Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterium-labeled flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unimi.it [air.unimi.it]

- 8. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]

An In-depth Technical Guide on the Use of Rutin-d3 for the Quantitative Analysis of Quercetin

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the principles and methodologies for the quantitative analysis of quercetin in biological matrices using a stable isotope-labeled internal standard (SIL-IS), with a specific focus on the hypothetical application of Rutin-d3. While specific validated methods for this compound are not yet prevalent in published literature, this document outlines a robust framework for its use based on established bioanalytical practices and regulatory guidelines.

Introduction: The Rationale for Stable Isotope-Labeled Internal Standards in Quercetin Analysis

Quercetin, a ubiquitous flavonoid found in numerous plant-based foods, is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities. Accurate and precise quantification of quercetin in biological matrices is crucial for pharmacokinetic, bioavailability, and drug metabolism studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity and sensitivity. The use of an appropriate internal standard (IS) is fundamental to a robust LC-MS/MS method, as it corrects for variability during sample preparation, chromatography, and ionization.

Stable isotope-labeled internal standards (SIL-ISs), such as the deuterated analogue this compound, are considered the most suitable choice for quantitative mass spectrometry.[1][2] This is because a SIL-IS is chemically identical to the analyte and behaves similarly during extraction and chromatographic separation, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend the use of SIL-IS in bioanalytical methods submitted for regulatory review.[3][4][5]

This guide will detail the experimental protocols and data presentation for a bioanalytical method for quercetin, employing this compound as the internal standard.

Proposed Experimental Protocol

The following protocol is a comprehensive guide for the quantitative analysis of quercetin in a biological matrix (e.g., plasma) using this compound as the internal standard.

Materials and Reagents

-

Analytes: Quercetin (reference standard), this compound (internal standard)

-

Solvents: HPLC-grade methanol, acetonitrile, and water; formic acid

-

Biological Matrix: Blank human plasma (or other relevant matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard Solutions

-

Stock Solutions: Prepare individual stock solutions of quercetin and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the quercetin stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation

A protein precipitation method is commonly employed for plasma samples:

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for your specific instrumentation.

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode

-

Multiple Reaction Monitoring (MRM) Transitions: Based on the known fragmentation patterns of quercetin and rutin, the following MRM transitions are proposed.[6][7][8][9] These would need to be empirically optimized.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Quercetin | 301.0 | 151.0 | 100 | -25 |

| 301.0 | 179.0 | 100 | -20 | |

| This compound | 613.5 | 301.0 | 100 | -40 |

| 613.5 | 271.0 | 100 | -50 |

Note: The precursor ion for this compound is based on the molecular weight of rutin (610.5 g/mol ) plus three deuterium atoms. The product ions are based on the loss of the rutinose moiety and subsequent fragmentation of the quercetin aglycone.

Bioanalytical Method Validation

The method should be validated according to the ICH M10 guideline, which includes the following parameters:[3][5][10]

Selectivity and Specificity

-

Objective: To ensure that the method can differentiate the analyte and IS from endogenous matrix components.

-

Procedure: Analyze at least six different lots of blank matrix to check for interfering peaks at the retention times of quercetin and this compound.

-

Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.[3]

Calibration Curve and Linearity

-

Objective: To establish the relationship between the instrument response and the concentration of the analyte.

-

Procedure: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentration levels.

-

Acceptance Criteria: At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). The correlation coefficient (r²) should be ≥ 0.99.[5]

Accuracy and Precision

-

Objective: To determine the closeness of the measured values to the nominal values (accuracy) and the degree of scatter (precision).

-

Procedure: Analyze QC samples at four concentration levels (LLOQ, low, medium, and high) in at least five replicates.

-

Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[4]

Matrix Effect

-

Objective: To assess the effect of the biological matrix on the ionization of the analyte and IS.

-

Procedure: Compare the response of the analyte and IS in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution.

-

Acceptance Criteria: The IS-normalized matrix factor should have a coefficient of variation ≤ 15%.[3]

Stability

-

Objective: To evaluate the stability of quercetin and this compound under various storage and handling conditions.

-

Procedure: Assess freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability using low and high QC samples.

-

Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[1]

Quantitative Data Summary

The following tables summarize the expected validation data for a robust quantitative method for quercetin using this compound as the internal standard.

Table 1: Calibration Curve Parameters

| Parameter | Acceptance Criteria |

| Linearity Range | To be determined experimentally |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | ≥ 0.99 |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | TBD | ± 20% | ≤ 20% | ± 20% | ≤ 20% |

| Low | TBD | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

| Medium | TBD | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

| High | TBD | ± 15% | ≤ 15% | ± 15% | ≤ 15% |

Table 3: Stability Data

| Stability Test | Storage Conditions | Acceptance Criteria |

| Freeze-Thaw | 3 cycles at -80°C | Mean concentration within ±15% of nominal |

| Bench-Top | 24 hours at room temperature | Mean concentration within ±15% of nominal |

| Long-Term | 3 months at -80°C | Mean concentration within ±15% of nominal |

Visualizations

Experimental Workflow

Logical Relationships in Method Validation

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is integral to the development of a robust and reliable bioanalytical method for the quantification of quercetin. By following the detailed experimental protocols and validation procedures outlined in this guide, which are in alignment with global regulatory expectations, researchers and drug development professionals can generate high-quality data to support their studies. While the specific application of this compound requires empirical development, the principles and methodologies presented here provide a solid foundation for its successful implementation.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

The Role of Rutin-d3 in Advancing Pharmacokinetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Rutin-d3, a deuterated form of the flavonoid Rutin, in pharmacokinetic studies. By providing a stable, isotopically labeled internal standard, this compound enhances the accuracy and reliability of quantitative bioanalysis, a cornerstone of drug development and metabolic research. This document outlines key experimental protocols, presents relevant pharmacokinetic data, and visualizes the metabolic pathways and analytical workflows involved in studying this important compound.

Introduction to Rutin and the Significance of Deuteration

Rutin, a glycoside of the flavonoid quercetin, is a natural compound found in a variety of plants and is known for its antioxidant and pharmacological properties.[1][2][3] However, its therapeutic potential is often limited by poor solubility and low bioavailability.[2][4] Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of Rutin and to developing strategies to improve its clinical efficacy.

The use of deuterated compounds, such as this compound, has become an invaluable tool in pharmacokinetic analysis.[5] Deuterium, a stable isotope of hydrogen, minimally alters the physicochemical properties of the molecule but provides a distinct mass signature. This makes this compound an ideal internal standard for mass spectrometry-based quantification, allowing for precise measurement of its non-deuterated counterpart in biological matrices.[5] Furthermore, deuteration can sometimes influence the metabolic profile of a drug, making studies on deuterated compounds themselves an interesting area of research.[5][6]

Pharmacokinetic Profile of Rutin

Understanding the pharmacokinetics of unlabeled Rutin is fundamental to designing and interpreting studies involving this compound. The following tables summarize key pharmacokinetic parameters of Rutin from various preclinical studies. These values provide a baseline for what can be expected in similar studies and highlight the variability in Rutin's disposition across different models and formulations.

Table 1: Pharmacokinetic Parameters of Rutin in Rats (Intravenous Administration)

| Parameter | Value (Mean ± SD) | Method | Reference |

| Elimination Rate Constant (Ke) | - | ERGO/GCE & HPLC | [1] |

| Elimination Half-life (t1/2) | 3.345 ± 0.647 min | ERGO/GCE | [1] |

| Area Under the Curve (AUC) | 5750 ± 656.0 µg·min/mL | ERGO/GCE | [1] |

| Volume of Distribution (Vd) | - | ERGO/GCE & HPLC | [1] |

| Plasma Clearance (CL) | 5.891 ± 0.458 mL/min/kg | ERGO/GCE | [1] |

| Population Volume of Distribution (Vpop) | 0.0646 L/kg | NCA | [7] |

| Population Clearance (Clpop) | 0.095 L/h/kg | NCA | [7] |

Data from a study using an electrochemically reduced graphene oxide modified sensor (ERGO/GCE) and High-Performance Liquid Chromatography (HPLC) for determination in rat plasma.[1] Additional data from a population pharmacokinetic model.[7]

Table 2: Pharmacokinetic Parameters of Rutin in Rabbits (Intravenous and Oral Administration of Pure Rutin)

| Parameter | Intravenous (Mean ± SD) | Oral (Mean ± SD) | Reference |

| Volume of Distribution at Steady State (Vss) | 0.290 ± 0.053 L/kg | - | [8] |

| Volume of Distribution (Vz) | 0.084 ± 0.028 L/kg | - | [8] |

| Clearance (Cl) | 0.079 ± 0.013 L/h/kg | - | [8] |

| Absolute Bioavailability (F) | - | 0.006 | [8] |

| Maximum Concentration (Cmax) | - | - | [8] |

| Time to Maximum Concentration (Tmax) | - | - | [8] |

| Terminal Half-life (t1/2) | - | - | [8] |

NCA: Noncompartmental Analysis. Data from a study in New Zealand rabbits.[8]

Experimental Protocols for Pharmacokinetic Studies

Detailed and robust experimental protocols are critical for obtaining reliable pharmacokinetic data. The following sections describe standard methodologies for in vivo studies, sample analysis, and data interpretation, which are directly applicable to studies utilizing this compound.

In Vivo Study Design

A typical pharmacokinetic study of Rutin (and by extension, this compound) involves the following steps:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic screening.[1][9] New Zealand rabbits have also been utilized as a non-rodent species.[8]

-

Dosing:

-

Intravenous (i.v.) Administration: A specific dose of Rutin (or this compound) is administered, often through the tail vein, to determine its disposition without the influence of absorption.[8]

-

Oral (p.o.) Administration: A higher dose is typically given orally to assess bioavailability, often via gavage.[8][10]

-

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration from a suitable site, such as the marginal ear vein in rabbits or via cardiopuncture in rats at the end of the study.[8][10] Samples are collected in heparinized tubes.

-

Plasma Preparation: The collected blood is centrifuged to separate the plasma, which is then stored at -80°C until analysis.[8][11]

Bioanalytical Method: LC-MS/MS with this compound as Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification.

-

Sample Preparation:

-

Plasma samples are thawed.

-

An internal standard solution (this compound) of a known concentration is added to each plasma sample.

-

Proteins are precipitated using a solvent like acetonitrile or methanol.

-

The mixture is centrifuged, and the supernatant is transferred for analysis.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected into an HPLC or UHPLC system.

-

A C18 column is commonly used for the separation of Rutin and its metabolites.[9]

-

The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[9]

-

-

Mass Spectrometric Detection:

-

The eluent from the chromatography system is introduced into a tandem mass spectrometer.

-

The instrument is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Rutin and this compound.

-

-

Quantification:

-

The peak area ratio of the analyte (Rutin) to the internal standard (this compound) is calculated.

-

A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

-

The concentration of Rutin in the unknown samples is determined from the calibration curve.

-

Visualizing Key Processes

Diagrams are essential for illustrating complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate visualizations of the Rutin metabolic pathway and a typical pharmacokinetic experimental workflow.

Metabolic Pathway of Rutin

Rutin is not readily absorbed in its glycosidic form. It is first metabolized by the gut microbiota into its aglycone, quercetin, which is then absorbed and further metabolized.[12][13]

Caption: Metabolic pathway of Rutin in the gastrointestinal tract and liver.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical preclinical pharmacokinetic study.

Caption: General workflow of a preclinical pharmacokinetic study.

Conclusion

This compound serves as an essential tool in modern pharmacokinetic research, enabling the precise and accurate quantification of Rutin in biological samples. While the pharmacokinetic properties of Rutin itself present challenges due to low bioavailability, the use of deuterated internal standards in well-designed preclinical studies provides the robust data necessary to understand its ADME profile. The experimental protocols and data presented in this guide offer a framework for researchers and scientists to design and conduct their own pharmacokinetic investigations, ultimately contributing to the development of novel therapeutic strategies involving this promising natural compound.

References

- 1. The pharmacokinetic study of rutin in rat plasma based on an electrochemically reduced graphene oxide modified sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjvm.journals.ekb.eg [mjvm.journals.ekb.eg]

- 3. The Pharmacological Potential of Rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Rutin and Physalis peruviana Extract: Population Pharmacokinetics in New Zealand Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. "Bioavailability and metabolic pharmacokinetics of rutin and quercetin " by C.-Y. Yang, S.-L. Hsiu et al. [jfda-online.com]

- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 12. jfda-online.com [jfda-online.com]

- 13. Conversion of Rutin, a Prevalent Dietary Flavonol, by the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Rutin-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Stable Isotope Tracers in Flavonoid Research

Rutin, a ubiquitous flavonoid glycoside found in a variety of fruits and vegetables, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.[1] Understanding the metabolic fate of rutin is crucial for elucidating its mechanisms of action and for the development of flavonoid-based therapeutics. However, the complex metabolism of flavonoids, involving extensive modification by both host and gut microbial enzymes, presents a significant challenge to traditional pharmacokinetic studies.

The use of stable isotope-labeled compounds, such as deuterated rutin (Rutin-d3), offers a powerful solution to this challenge. By introducing a "heavy" version of the molecule, researchers can distinguish the administered compound and its metabolites from the endogenous pool, allowing for precise and unambiguous tracking of its absorption, distribution, metabolism, and excretion (ADME). This compound serves as an ideal tracer for these studies, providing a robust tool for quantitative analysis without the safety concerns associated with radiolabeled isotopes.[2] This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound as a tracer in metabolic research.

Rationale for Using this compound in Metabolic Studies

The primary advantage of using a deuterated internal standard like this compound is the ability to accurately and precisely quantify the analyte of interest in complex biological matrices.[3][4][5][6] Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte.[6] This ensures they co-elute during chromatography and experience similar ionization effects, effectively correcting for matrix effects and variations in sample preparation and instrument response.[3][4]

Key advantages of using this compound as a tracer include:

-

Accurate Quantification: Minimizes variability and matrix effects in LC-MS/MS analysis, leading to more reliable pharmacokinetic data.

-

Metabolite Identification: Facilitates the identification of novel metabolites by tracking the deuterium label.

-

Bioavailability Studies: Allows for precise determination of the absolute bioavailability of rutin.

-

Safety: Deuterium is a non-radioactive stable isotope, making it safe for use in both preclinical and clinical studies.

Experimental Protocols

While specific, published metabolic studies utilizing this compound as a tracer are not yet widely available, a robust experimental protocol can be constructed based on established methodologies for flavonoid analysis and stable isotope tracer studies. The following sections detail a proposed experimental workflow for a pharmacokinetic study of this compound in a rodent model.

Animal Studies: Oral Administration

A typical study would involve the oral administration of this compound to rats to mimic dietary intake.

-

Animals: Male Wistar rats are commonly used for such studies.[1][7][8][9]

-

Dosing: this compound, dissolved in a suitable vehicle such as olive oil, can be administered orally via gavage.[8][9] The dosage would be determined based on previous studies with unlabeled rutin, often in the range of 50-500 mg/kg.[8][9]

-

Sample Collection: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or cardiac puncture upon sacrifice.[7] Urine and feces can also be collected to assess excretion pathways. Tissues of interest (e.g., liver, intestine, kidney) can be harvested at the end of the study.

Sample Preparation

Proper sample preparation is critical for the accurate analysis of flavonoids from biological matrices.

-

Plasma/Serum: Protein precipitation is a common method for preparing plasma or serum samples.[10][11] This typically involves adding a solvent like acetonitrile to the sample, followed by vortexing and centrifugation to pellet the proteins. The supernatant containing the analytes is then collected for analysis.

-

Tissue Samples: Tissues are typically homogenized in a solvent such as 80% methanol with 1% HCl to extract the flavonoids.[12] The homogenate is then centrifuged, and the supernatant is collected and may be further concentrated before analysis.[12]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of rutin and its metabolites.[10][11][13]

-

Chromatographic Separation: A C18 reverse-phase column is typically used to separate rutin and its metabolites.[10][13] A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid is commonly employed.[10][13]

-

Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative or positive ion mode is used for detection.[10][11][13] Multiple reaction monitoring (MRM) is used to selectively detect and quantify the transitions from the precursor ion to specific product ions for both the analyte and the deuterated internal standard.[13]

Data Presentation: Quantitative Analysis

The use of this compound as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. This enables the accurate determination of the concentration of rutin and its metabolites in the biological samples. The resulting data can be used to calculate key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of Rutin in Rats Following Intramuscular Administration (100 mg/kg)

| Parameter | Unit | Mean ± S.E. |

| Cmax | µg/ml | 21.11 ± 0.46 |

| Tmax | h | 1.83 ± 0.17 |

| t½β | h | 9.11 ± 1.50 |

| Vd(area) | l/kg | 16.34 ± 2.32 |

| Cl(B) | l/h/kg | 1.27 ± 0.04 |

| MRT | h | 4.79 ± 0.55 |

Source: Adapted from a study on the intramuscular administration of rutin in rats.[14]

Table 2: Pharmacokinetic Parameters of Rutin and Quercetin in Rats After Oral Administration of Total Flavones of Mulberry Leaf Extract

| Compound | Tmax (h) | Cmax (mg/L) |

| Rutin | 1 | 1.546 ± 0.188 |

| Quercetin | 0.333 (and a secondary peak at 6h) | 1.127 ± 0.329 |

Source: Adapted from a study on the oral administration of mulberry leaf extract in rats.[15]

Table 3: Bioavailability of Quercetin from Different Sources in Humans

| Source (equivalent to 100-200 mg quercetin) | Peak Plasma Concentration (µg/mL) | Time to Peak (h) |

| Onion Supplement | 2.3 ± 1.5 | 0.7 ± 0.2 |

| Quercetin-4'-O-glucoside | 2.1 ± 1.6 | 0.7 ± 0.3 |

| Buckwheat Tea | 0.6 ± 0.7 | 4.3 ± 1.8 |

| Rutin (Quercetin-3-O-rutinoside) | 0.3 ± 0.3 | 7.0 ± 2.9 |

Source: Adapted from a human bioavailability study of quercetin glycosides.[16]

Mandatory Visualizations

Signaling Pathways

Rutin and its primary aglycone, quercetin, have been shown to modulate a variety of signaling pathways involved in cellular processes such as apoptosis, inflammation, and cell proliferation.

Caption: Key signaling pathways modulated by rutin and quercetin.

Experimental Workflow

The following diagram illustrates the logical workflow for a metabolic study using this compound as a tracer.

Caption: Experimental workflow for a this compound tracer study.

Metabolic Pathway of Rutin

Rutin undergoes extensive metabolism in the body, primarily through deglycosylation to its aglycone quercetin, followed by phase II conjugation reactions.

Caption: Simplified metabolic pathway of rutin.

Conclusion

The use of this compound as a tracer in metabolic studies represents a significant advancement in the field of flavonoid research. This stable isotope-labeled compound provides an unparalleled level of precision and accuracy for quantifying rutin and its metabolites in biological systems. The detailed experimental protocols and analytical methodologies outlined in this guide offer a robust framework for researchers to investigate the complex pharmacokinetics of rutin. By leveraging the power of this compound tracer studies, the scientific community can gain deeper insights into the mechanisms of action of this promising natural compound, ultimately paving the way for its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. jfda-online.com [jfda-online.com]